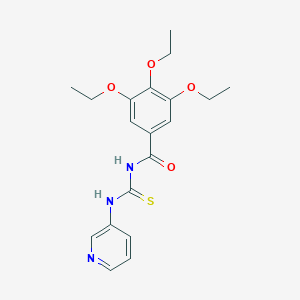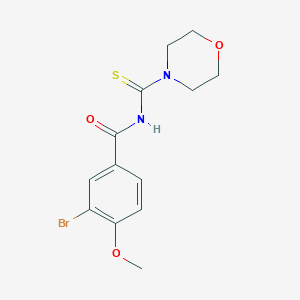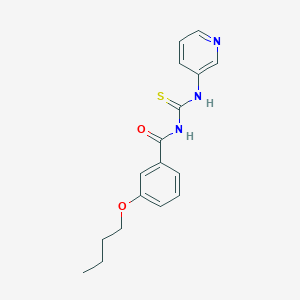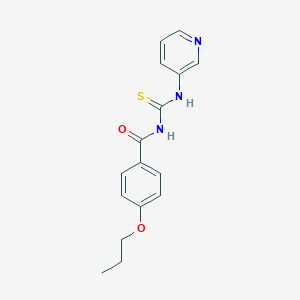![molecular formula C20H15NO2S B314017 N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B314017.png)
N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide is a complex organic compound that belongs to the class of naphthofuran carboxamides. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of naphtho[2,1-b]furan-2-carboxylic acid, which is then reacted with 3-(methylthio)aniline under specific conditions to form the desired carboxamide. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium sulfate, and ethyl acetate. The conditions often involve refluxing the mixture and subsequent purification steps .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. As a melanin concentrating hormone receptor 1 antagonist, it binds to this receptor and inhibits its activity, which can regulate feeding and energy homeostasis. This interaction involves pathways related to G protein-coupled receptors .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]furan-2-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Dibenzo[b,d]furan derivatives: These compounds also contain a furan ring but have different substitution patterns and biological properties.
Uniqueness
N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H15NO2S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H15NO2S/c1-24-15-7-4-6-14(11-15)21-20(22)19-12-17-16-8-3-2-5-13(16)9-10-18(17)23-19/h2-12H,1H3,(H,21,22) |
InChI Key |
OQXVRWBIVCEEMN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(4-Chlorophenyl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B313935.png)
![N-[(2-fluorophenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313936.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313939.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}propanamide](/img/structure/B313940.png)
![4-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B313944.png)

![1-[5-(4-isopropylphenyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B313947.png)
![3-(3-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B313950.png)

![3-(3-METHYLBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B313952.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methylbenzamide](/img/structure/B313953.png)
![5-chloro-2-methoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B313954.png)


